3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl dihydrogen phosphate
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Overview
Description
3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a phosphate group attached to the chromen-4-one core, which is further substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate typically involves the following steps:
Formation of the Chromen-4-one Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the chromen-4-one derivative using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.
4-Hydroxyphenylpyruvate: Involved in metabolic pathways and studied for its role in various diseases.
Uniqueness
3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate is unique due to its combined chromen-4-one and phosphate functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
386285-65-0 |
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Molecular Formula |
C15H11O7P |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
[3-(4-hydroxyphenyl)-4-oxochromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H11O7P/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H2,18,19,20) |
InChI Key |
YTRFJIMXFHZDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OP(=O)(O)O)O |
Origin of Product |
United States |
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